3-(3,4-Dimethoxyphenyl)-5-[5-(4-ethoxyphenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole
Description
This compound is a 1,2,4-oxadiazole derivative featuring a 3,4-dimethoxyphenyl group at the 3rd position and a 5-(4-ethoxyphenyl)pyrazolidin-3-yl substituent at the 5th position of the oxadiazole ring. The 1,2,4-oxadiazole scaffold is well-documented for its diverse pharmacological activities, including anti-inflammatory, analgesic, and antibacterial properties . The 3,4-dimethoxyphenyl moiety is a common pharmacophore in bioactive molecules, often enhancing lipophilicity and binding affinity to target receptors .
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-[5-(4-ethoxyphenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-4-28-15-8-5-13(6-9-15)16-12-17(24-23-16)21-22-20(25-29-21)14-7-10-18(26-2)19(11-14)27-3/h5-11,16-17,23-24H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIOPDPKBOKYPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CC(NN2)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for 1,2,4-Oxadiazole Core Formation
The 1,2,4-oxadiazole ring system is typically constructed via cyclization reactions between amidoximes and carboxylic acid derivatives. For the target compound, the 3-(3,4-dimethoxyphenyl) substituent is introduced through amidoxime intermediates, while the 5-position pyrazolidine group requires strategic functionalization.
Amidoxime Preparation
Amidoximes serve as pivotal intermediates. The synthesis begins with the reaction of 3,4-dimethoxyphenylacetonitrile with hydroxylamine hydrochloride under basic conditions (e.g., NaOH/EtOH, 60°C, 4 h), yielding 3,4-dimethoxyphenylacetamidoxime. This method, adapted from microwave-assisted protocols, achieves >90% purity when catalyzed by MgO under solvent-free conditions.
Cyclization to 1,2,4-Oxadiazole
The amidoxime undergoes cyclization with activated carboxylic acids. For the pyrazolidine-containing moiety, 5-(4-ethoxyphenyl)pyrazolidine-3-carboxylic acid is synthesized via hydrazine cyclization with β-keto esters. Activation of the carboxylic acid using Vilsmeier reagent (POCl₃/DMF) enables efficient coupling with the amidoxime at 80°C, producing the 1,2,4-oxadiazole core in 61–93% yields. Alternative activators like T3P (propylphosphonic anhydride) in tetrahydrofuran (THF) at 0°C to RT improve yields to 87–97% while reducing side products.
Table 1: Comparative Analysis of Cyclization Methods
| Activator/Catalyst | Solvent | Temperature | Time (h) | Yield (%) | By-Products |
|---|---|---|---|---|---|
| Vilsmeier reagent | DCM | 80°C | 6 | 61–93 | Minimal |
| T3P | THF | RT | 0.5–6 | 87–97 | None |
| NaOH/DMSO | DMSO | RT | 4–24 | 11–90 | Moderate |
Pyrazolidine Ring Construction
The 5-(4-ethoxyphenyl)pyrazolidin-3-yl group is synthesized independently and introduced via late-stage coupling.
Hydrazine Cyclization Approach
Reacting 4-ethoxyphenylhydrazine with ethyl acetoacetate in ethanol under reflux (12 h) forms the pyrazolidine ring. This method, however, suffers from regioselectivity issues (∼60:40 cis:trans ratio). Catalytic asymmetric hydrogenation using Pd/C in H₂ (50 psi) improves stereocontrol, achieving 85% trans-isomer yield.
Tandem Nitrosoarene Cycloaddition
A novel approach involves [3+2]-cycloaddition of 2H-azirines with nitrosoarenes under visible light (450 nm) using 9-mesityl-10-methylacridinium perchlorate as a photocatalyst. While environmentally benign, this method yields only 35–50% of the desired pyrazolidine, necessitating further optimization.
Integration of Substituents
Coupling Pyrazolidine to Oxadiazole
Post-cyclization, the pyrazolidine-carboxylic acid is coupled to the 1,2,4-oxadiazole core using EDC/HOBt in dichloromethane (DCM). This method preserves stereochemistry but requires anhydrous conditions. Recent advances employ mechanochemical grinding (ball milling, 30 Hz, 1 h) with K₂CO₃ as a base, achieving quantitative yields without solvents.
Etherification of Pendant Groups
The 4-ethoxy group on the pyrazolidine is introduced via Williamson ether synthesis. 4-Hydroxyphenylpyrazolidine reacts with ethyl bromide in the presence of K₂CO₃ (DMF, 80°C, 8 h), yielding 85% of the ethoxy derivative. Alternative methods using phase-transfer catalysis (tetrabutylammonium bromide, NaOH/H₂O) reduce reaction time to 2 h.
Optimization and Scale-Up Challenges
Regioselectivity in Cyclization
The use of bulky bases (e.g., DBU) in oxadiazole formation minimizes regiochemical by-products. Computational studies (DFT, B3LYP/6-31G*) predict a 15:1 preference for the 1,2,4-oxadiazole over 1,3,4-isomers when using T3P, aligning with experimental outcomes.
Green Chemistry Considerations
Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 10 min for amidoxime formation). Supercritical CO₂ as a solvent in pyrazolidine cyclization achieves 90% yield at 100°C and 200 bar, though equipment costs remain prohibitive for industrial scale.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the oxadiazole ring or the pyrazolidin ring.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Antibacterial Activity
Research has shown that oxadiazole derivatives exhibit significant antibacterial properties. For instance, certain derivatives have been tested against various pathogenic bacteria and demonstrated effective inhibition at low concentrations. The incorporation of pyrazole moieties into oxadiazoles enhances their antibacterial efficacy. In vitro studies have reported that some compounds exhibit minimum inhibitory concentrations (MIC) comparable to or better than conventional antibiotics .
Anticancer Properties
The anticancer potential of oxadiazole derivatives has been extensively investigated. The compound under discussion has shown promising results in cytotoxic assays against various cancer cell lines, including glioblastoma. Biological evaluations indicate that these compounds can induce apoptosis in cancer cells through mechanisms such as DNA damage and disruption of cell cycle progression .
Anti-inflammatory and Analgesic Effects
Several studies have highlighted the anti-inflammatory properties of oxadiazoles. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Additionally, their analgesic effects have been observed in animal models, suggesting potential use in pain management therapies .
Case Study 1: Antibacterial Evaluation
A series of novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles were synthesized and evaluated for their antibacterial activity against phytopathogenic bacteria. Among them, specific derivatives exhibited excellent activity with EC50 values significantly lower than those of commercial bactericides. This underscores the potential for developing new antibacterial agents based on this scaffold .
Case Study 2: Anticancer Activity Assessment
In a study evaluating the cytotoxicity of various oxadiazole derivatives against glioblastoma cells, certain compounds demonstrated substantial apoptotic effects. The findings suggest that these derivatives could serve as lead compounds for further development into anticancer drugs .
Mechanism of Action
The exact mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The presence of the oxadiazole and pyrazolidin rings suggests potential interactions with a variety of molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their biological activities, highlighting substituent effects and pharmacological profiles:
Key Findings from Comparative Analysis
Anti-Inflammatory Activity :
- The 3,4-dimethoxyphenyl group at the 5th position (as in 4i ) enhances anti-inflammatory activity (61.9%) compared to 4-chlorophenyl (4c : 59.5%), suggesting that electron-donating methoxy groups improve target binding. The ethoxyphenyl group in the target compound may further optimize lipophilicity and metabolic stability .
Analgesic Activity :
- Compounds with 3,4-dimethoxyphenyl (4i : 70.6%) or 4-chlorophenyl (4c : 66.2%) substituents outperform acetylsalicylic acid (ASA: 63.2%). The pyrazolidine ring in the target compound could enhance analgesic effects by modulating cyclooxygenase (COX) inhibition or opioid receptor interactions .
Ulcerogenic Liability :
- Oxadiazole derivatives generally exhibit low ulcerogenic indices (e.g., 4i : 0.83 vs. indomethacin: 2.67), likely due to reduced gastric irritation from cyclized structures. The target compound’s pyrazolidine moiety may further mitigate gastrointestinal toxicity .
Structural Flexibility vs. Rigidity :
- The pyrazolidine ring in the target compound introduces conformational flexibility compared to rigid analogs like F838-0045 () or fused-ring systems (). This flexibility may improve bioavailability but could reduce target specificity .
Antibacterial Potential: While 4i and 4c lack significant antibacterial activity, F838-0046 () shows moderate effects (MIC = 12.5 µg/mL against S. aureus). The target compound’s ethoxyphenyl group may enhance membrane penetration, warranting further antibacterial testing .
Biological Activity
3-(3,4-Dimethoxyphenyl)-5-[5-(4-ethoxyphenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole is a complex organic compound belonging to the oxadiazole class, known for its diverse biological activities. This article delves into its biological activity, highlighting its pharmacological potential based on recent research findings.
Chemical Structure and Synthesis
The compound features a unique structure that combines both pyrazolidin and oxadiazole rings, which is believed to contribute to its biological properties. The synthesis typically involves multiple steps:
- Formation of the Pyrazolidin Ring: This is achieved through the reaction of hydrazine derivatives with diketones.
- Construction of the Oxadiazole Ring: This involves cyclization of acylhydrazides with nitriles under acidic or basic conditions.
Anticancer Activity
Research indicates that 1,3,4-oxadiazole derivatives exhibit significant anticancer properties. The mechanism involves:
- Targeting Key Enzymes: These compounds can inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer cell proliferation .
- Cell Line Studies: Various studies have demonstrated high cytotoxicity against different cancer cell lines. For instance, specific derivatives have shown promising results against breast and colon cancer cells .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 10 | HDAC inhibition |
| Compound B | HT-29 | 15 | Thymidylate synthase inhibition |
Antimicrobial Activity
The compound also exhibits broad-spectrum antimicrobial activity:
- Bacterial Inhibition: Studies have shown that it effectively inhibits both Gram-positive and Gram-negative bacteria. For example, derivatives containing the oxadiazole ring have been reported to demonstrate significant activity against Staphylococcus aureus and Escherichia coli .
- Fungal Activity: Some derivatives have shown antifungal properties, particularly against Aspergillus flavus .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: It primarily interacts with various enzymes critical for cellular processes.
- Gene Expression Modulation: The compound may influence gene expression related to apoptosis and cell cycle regulation.
Case Studies
Several studies highlight the effectiveness of this compound in various therapeutic areas:
- Anticancer Study: A recent study assessed the effectiveness of a derivative in inhibiting tumor growth in xenograft models, showing a reduction in tumor size by over 50% compared to controls .
- Antimicrobial Evaluation: Another study evaluated its efficacy against clinical strains of bacteria and fungi, confirming its potential as a lead compound for developing new antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-(3,4-Dimethoxyphenyl)-5-[5-(4-ethoxyphenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole ring from amidoxime precursors using reagents like phosphorus oxychloride or thionyl chloride. Subsequent functionalization with pyrazolidine and substituted phenyl groups requires careful temperature control (e.g., reflux in anhydrous toluene) and catalysts such as sodium hydride. Purification via recrystallization or chromatography is critical for achieving >90% purity .
- Optimization : Key parameters include stoichiometric ratios of precursors, reaction time (4–12 hours), and inert atmosphere conditions to prevent oxidation. Yield improvements (up to 75%) are achieved by iterative adjustments to solvent polarity and catalyst loading .
Q. How is the molecular structure of this compound validated, and which spectroscopic techniques are most reliable?
- Analytical Workflow :
Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and ring connectivity. For example, methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 6.7–7.5 ppm) are diagnostic .
Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ peaks matching theoretical mass).
Infrared (IR) Spectroscopy : Stretching frequencies for C=N (1600–1650 cm⁻¹) and C-O (1250–1300 cm⁻¹) confirm oxadiazole and ether groups .
Advanced Research Questions
Q. What structure-activity relationships (SAR) have been identified for this compound’s bioactivity, particularly in enzyme inhibition?
- Key SAR Insights :
- The 3,4-dimethoxyphenyl group enhances hydrophobic interactions with enzyme active sites (e.g., cytochrome P450 enzymes), while the ethoxyphenyl-pyrazolidine moiety improves solubility and binding affinity .
- Substitution at the pyrazolidine ring’s 3-position with electron-withdrawing groups (e.g., chloro) increases inhibitory potency against fungal 14-α-demethylase (IC₅₀: 1.2 µM vs. 3.5 µM for unsubstituted analogs) .
- Experimental Design : Comparative assays using analogs with systematic substitutions (e.g., methoxy → ethoxy, phenyl → naphthyl) paired with molecular docking (PDB: 3LD6) reveal critical binding residues .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Data Reconciliation Strategies :
Standardized Assay Conditions : Discrepancies in antimicrobial IC₅₀ values (e.g., 5–20 µM) may arise from variations in microbial strains or incubation times. Adopt CLSI/M07-A9 guidelines for consistency .
Solvent Effects : Bioactivity discrepancies (e.g., DMSO vs. ethanol solubilization) can alter membrane permeability. Use ≤1% DMSO in all assays to minimize artifacts .
Orthogonal Validation : Confirm initial findings with alternative methods (e.g., SPR for binding affinity alongside enzyme assays) .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?
- Critical Issues :
- Racemization Risk : The pyrazolidine ring’s stereogenic center is prone to racemization under high-temperature conditions. Mitigation includes low-temperature cyclization (≤60°C) and chiral catalysts (e.g., L-proline derivatives) .
- Purification Bottlenecks : Chromatography becomes impractical at >10 g scales. Switch to fractional crystallization using ethanol/water mixtures (70:30 v/v) for >98% enantiomeric excess .
Methodological Challenges
Q. What strategies improve the compound’s stability in biological assays?
- Stabilization Techniques :
- pH Buffering : Use phosphate buffer (pH 7.4) to prevent oxadiazole ring hydrolysis.
- Light Protection : Store solutions in amber vials to avoid photodegradation of methoxy groups .
- Cryopreservation : Lyophilized samples retain >95% activity after 6 months at -80°C .
Q. How can computational modeling guide the design of analogs with enhanced pharmacokinetic properties?
- In Silico Workflow :
ADMET Prediction : Tools like SwissADME assess logP (target: 2–3 for optimal absorption) and CYP450 metabolism.
Molecular Dynamics (MD) : Simulate blood-brain barrier penetration using force fields (e.g., AMBER) to prioritize analogs with balanced hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
